molecular formula C20H48O4Z B3369812 Zirconium 2-methyl-2-butoxide CAS No. 24675-20-5

Zirconium 2-methyl-2-butoxide

Cat. No.: B3369812
CAS No.: 24675-20-5
M. Wt: 443.8 g/mol
InChI Key: KUOIDKZXLWUSNF-UHFFFAOYSA-N
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Description

Zirconium 2-methyl-2-butoxide, also known as zirconium tetrakis(1,1-dimethylpropoxide), is an organometallic compound with the chemical formula C20H44O4Zr. It is commonly used as a precursor in the synthesis of zirconium dioxide (ZrO2) and other zirconium-based materials. This compound is typically found as an amber liquid and is known for its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconium 2-methyl-2-butoxide can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with 2-methyl-2-butanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows:

ZrCl4+4C5H12OZr(OC5H11)4+4HClZrCl_4 + 4C_5H_{12}O \rightarrow Zr(OC_5H_{11})_4 + 4HCl ZrCl4​+4C5​H12​O→Zr(OC5​H11​)4​+4HCl

The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain high-purity products. Advanced techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) are also employed to produce thin films of zirconium-based materials .

Chemical Reactions Analysis

Types of Reactions

Zirconium 2-methyl-2-butoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Zirconium 2-methyl-2-butoxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of zirconium 2-methyl-2-butoxide involves its ability to undergo hydrolysis and condensation reactions to form zirconium dioxide. The compound’s reactivity with water and other ligands allows it to form stable zirconium-oxygen bonds, which are crucial for its applications in material synthesis and catalysis. The molecular targets and pathways involved include the formation of zirconium-oxygen networks and the stabilization of zirconium in various oxidation states .

Comparison with Similar Compounds

Similar Compounds

  • Zirconium n-butoxide
  • Zirconium isopropoxide
  • Zirconium ethoxide
  • Zirconium tert-butoxide

Uniqueness

Zirconium 2-methyl-2-butoxide is unique due to its specific alkoxide structure, which provides distinct reactivity and stability compared to other zirconium alkoxides. Its ability to form stable zirconium-oxygen bonds and its versatility in various chemical processes make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-methylbutan-2-ol;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOIDKZXLWUSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H48O4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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